(Tert-butyloxycarbonyl)-alanyl-alanyl-amine
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Overview
Description
(Tert-Butyloxycarbonyl)-Alanyl-Alanyl-Amine is a compound that belongs to the class of protected dipeptides. The tert-butyloxycarbonyl group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amino group from undesired reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tert-Butyloxycarbonyl)-Alanyl-Alanyl-Amine typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Deprotection: The tert-butyloxycarbonyl group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Major Products:
Deprotection: Free amine and carbon dioxide.
Coupling: Longer peptide chains.
Scientific Research Applications
(Tert-Butyloxycarbonyl)-Alanyl-Alanyl-Amine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of (Tert-Butyloxycarbonyl)-Alanyl-Alanyl-Amine involves the protection and deprotection of the amino group. The tert-butyloxycarbonyl group protects the amino group from undesired reactions during peptide synthesis. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptide chains .
Comparison with Similar Compounds
- (Tert-Butyloxycarbonyl)-Glycyl-Glycyl-Amine
- (Tert-Butyloxycarbonyl)-Valyl-Valyl-Amine
- (Tert-Butyloxycarbonyl)-Leucyl-Leucyl-Amine
Comparison: (Tert-Butyloxycarbonyl)-Alanyl-Alanyl-Amine is unique in its specific sequence of alanine residues, which imparts distinct properties compared to other similar compounds. The choice of amino acids in the sequence can affect the compound’s reactivity, solubility, and overall behavior in peptide synthesis .
Properties
CAS No. |
41036-24-2 |
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Molecular Formula |
C11H21N3O4 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H21N3O4/c1-6(8(12)15)13-9(16)7(2)14-10(17)18-11(3,4)5/h6-7H,1-5H3,(H2,12,15)(H,13,16)(H,14,17)/t6-,7-/m0/s1 |
InChI Key |
OAXZAMSRJZWMEV-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)NC(=O)OC(C)(C)C |
sequence |
AA |
Origin of Product |
United States |
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